Inhibidor de p32 M36

Descripción general

Descripción

P32 Inhibitor M36, also known as M36, is an inhibitor of the p32 mitochondrial protein . It binds directly to p32 and inhibits the p32 association with LyP-1 .

Synthesis Analysis

The synthesis of M36 was achieved through a pharmacophore modeling strategy . A pharmacophore model of C1q and LyP-1 peptide association with p32 was used to screen a virtual compound library . A primary screening assay for inhibitors of p32 was developed to identify compounds that could rescue p32-dependent glutamine-addicted glioma cells from glutamine withdrawal .Molecular Structure Analysis

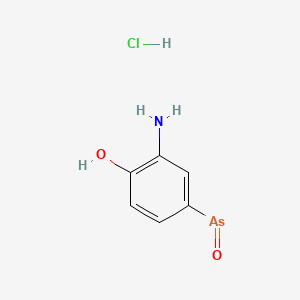

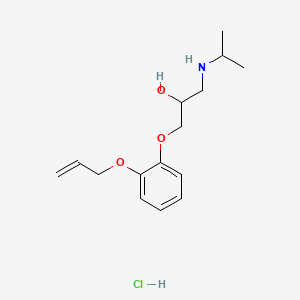

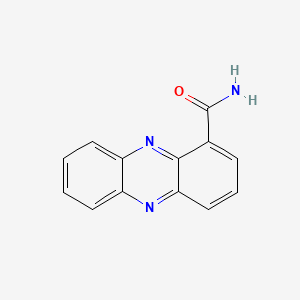

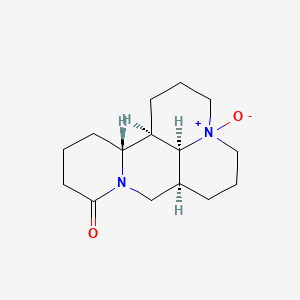

The molecular structure of M36 is represented by the formula C23H28N8O2 . The molecular weight of M36 is 448.52 .Chemical Reactions Analysis

M36 binds directly to p32 and inhibits the association of p32 with LyP-1 . This inhibition effectively reduces the growth of p32 overexpressing glioma cells and sensitizes the cells to glucose depletion .Physical And Chemical Properties Analysis

M36 is a solid substance . It has a molecular weight of 448.52 and its molecular formula is C23H28N8O2 . It is soluble in DMSO at a concentration of 5 mg/mL .Aplicaciones Científicas De Investigación

Tratamiento del Cáncer de Colon

El Inhibidor de p32 M36 ha demostrado tener efectos significativos en las células de cáncer de colon. Reduce la tasa de viabilidad, la capacidad clonogénica y la tasa de proliferación de diferentes líneas celulares de cáncer de colon de una manera dependiente de la dosis . Esto sugiere que M36 podría ser un fármaco terapéutico prometedor para el tratamiento del cáncer de colon .

Inhibición de las Vías de Señalización Mitogénica

Se ha encontrado que M36 disminuye la tasa de activación de vías celulares mitogénicas y pro-malignas críticas como Akt-mTOR y MAPK en células de cáncer de colon RKO . Esto podría potencialmente ralentizar el crecimiento y la propagación de las células cancerosas.

Promoción del Daño Mitocondrial

El tratamiento con M36 afecta significativamente la integridad y la dinámica mitocondrial de las células malignas . Esto indica que p32/C1QBP juega un papel esencial en el mantenimiento de la homeostasis mitocondrial y que M36 podría interrumpir esto, lo que lleva a la muerte celular .

Efectos Citostáticos

Los efectos del inhibidor de C1QBP fueron citostáticos y no citotóxicos . Esto significa que M36 podría potencialmente detener o ralentizar el crecimiento de las células cancerosas sin causar daño a las células normales.

Orientación a Proteínas Sobreexpresadas en el Cáncer

La proteína p32 (C1QBP) es un homotrimero multifuncional y multicompartimental que se sobreexpresa en muchos tipos de cáncer, incluido el cáncer de colon . Los altos niveles de expresión de C1QBP están negativamente correlacionados con la supervivencia de los pacientes . Por lo tanto, M36, al inhibir p32, podría usarse para atacar proteínas sobreexpresadas en las células cancerosas.

Inhibición de las Asociaciones de Proteínas

M36 es un inhibidor de proteínas mitocondriales p32, que se une directamente a p32 e inhibe la asociación de p32 con LyP-1 . Esto podría potencialmente interrumpir las funciones de estas proteínas en las células cancerosas.

Mecanismo De Acción

Target of Action

The primary target of the p32 Inhibitor M36 is the mitochondrial protein p32 . This protein is a validated therapeutic target of cancer and is overexpressed in various types of cancers including glioma . It plays a functional role in maintaining oxidative phosphorylation (OxPhos) .

Mode of Action

The p32 Inhibitor M36 binds directly to p32 and inhibits its association with LyP-1 . This interaction results in the inhibition of the growth of p32 overexpressing cells .

Biochemical Pathways

The inhibition of p32 by M36 affects the metabolic pathways in the cells. The loss of p32 switches metabolism from mitochondrial OxPhos to aerobic glycolysis . This shift in metabolism is a characteristic feature of cancer cells, known as the Warburg effect.

Result of Action

M36 effectively inhibits the growth of p32 overexpressing glioma cells . It also sensitizes these cells to glucose depletion . This suggests that M36 could potentially limit tumor growth and enhance the effectiveness of other treatments that induce metabolic stress in cancer cells.

Action Environment

The environment in which M36 acts can influence its efficacy and stability. For instance, M36 is much more potent under low glucose conditions This suggests that the metabolic state of the tumor microenvironment could influence the effectiveness of M36

Direcciones Futuras

M36 has shown promise as a therapeutic drug for the treatment of colon cancer . It significantly decreased the viability rate, clonogenic capacity, and proliferation rate of different colon cancer cell lines in a dose-dependent manner . Future research could focus on testing M36 in other cancer types and comparing its effectiveness with other existing or potential drugs for colon cancer .

Análisis Bioquímico

Biochemical Properties

M36 has been shown to interact directly with p32, a mitochondrial protein . This interaction inhibits the association of p32 with LyP-1, a tumor-homing peptide . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .

Cellular Effects

The cellular effects of M36 are significant, particularly in the context of cancer cells. M36 has been shown to effectively inhibit the growth of p32 overexpressing glioma cells . Additionally, it has been observed to sensitize these cells to glucose depletion . In colon cancer cells, M36 has been shown to decrease the viability rate, clonogenic capacity, and proliferation rate in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of M36 involves direct binding to p32, inhibiting its association with LyP-1 . This results in the inhibition of p32’s function, which includes maintaining oxidative phosphorylation (OxPhos) . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .

Temporal Effects in Laboratory Settings

While specific temporal effects of M36 in laboratory settings are not extensively documented, it has been observed that M36 effectively inhibits the growth of p32 overexpressing glioma cells and sensitizes these cells to glucose depletion .

Dosage Effects in Animal Models

Specific dosage effects of M36 in animal models are not extensively documented. In Drosophila models, genetic knockdown and pharmacological treatment using M36 restored dopaminergic neuron numbers and improved mitochondrial morphology .

Metabolic Pathways

The metabolic pathways involving M36 are not extensively documented. P32, the target of M36, plays a functional role in maintaining OxPhos . Inhibition of p32 by M36 could potentially impact this metabolic pathway.

Transport and Distribution

The transport and distribution of M36 within cells and tissues are not extensively documented. It is known that M36 can bind directly to p32, which is predominantly localized to the mitochondria .

Subcellular Localization

The subcellular localization of M36 is not extensively documented. Its target, p32, is predominantly localized to the mitochondria . Therefore, it can be inferred that M36 may also localize to the mitochondria due to its direct binding to p32 .

Propiedades

IUPAC Name |

1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOXYBNULCICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.